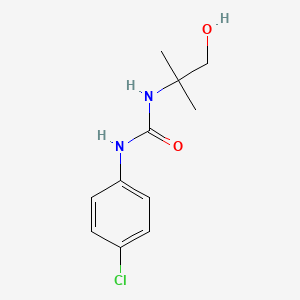

1-(4-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

Description

Historical Development and Research Context

The initial synthesis of 1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea was reported in 2005, as evidenced by its PubChem creation date. Early research focused on establishing its structural identity, with nuclear magnetic resonance (NMR) and mass spectrometry confirming the presence of the urea backbone (–NH–CO–NH–) bridging the 4-chlorophenyl and 1-hydroxy-2-methylpropan-2-yl moieties. The compound’s modification history, extending to 2025, reflects ongoing efforts to optimize its synthetic yield and purity, particularly for high-throughput screening in drug discovery.

A key milestone in its development involved the characterization of its crystalline form, which exhibits a density of 1.292 g/cm³. While structurally analogous to simpler aryl ureas like (4-chlorophenyl)urea (CAS 140-38-5), the addition of the hydroxylated tert-butyl group introduces steric and electronic complexities that influence solubility and reactivity. Commercial availability through suppliers such as Ambeed, Inc. has facilitated broader academic and industrial exploration since the late 2020s.

Significance in Pharmaceutical Research

Urea derivatives are pivotal in medicinal chemistry due to their ability to engage hydrogen bonding networks with biological targets. For this compound, the chlorophenyl group may enhance lipid membrane permeability, while the hydroxyl group provides a site for prodrug functionalization. Computational studies predict moderate lipophilicity (LogP ≈2.5), positioning it as a candidate for central nervous system (CNS) therapeutics, though experimental validation is pending.

Comparative analysis with related compounds highlights its uniqueness. For instance, 3-(4-chlorophenyl)-1-(4-hydroxy-2-methyl-5-propan-2-yl-phenyl)urea (CAS 6275-60-1) shares the chlorophenyl-urea motif but incorporates a bulkier phenolic substituent, resulting in a higher molecular weight (318.80 g/mol). Such structural variations underscore the role of substituent engineering in modulating target affinity and metabolic stability.

Research Objectives and Scope

Current investigations prioritize three objectives:

- Synthetic Optimization : Developing cost-effective routes to achieve >97% purity, as reported by Ambeed, Inc., using green chemistry principles.

- Structure-Activity Relationship (SAR) Studies : Probing the impact of the hydroxyl and methyl groups on kinase inhibition and antimicrobial activity.

- Biophysical Profiling : Characterizing its thermodynamic solubility, melting point, and polymorphic forms, which remain unreported in public databases.

These efforts aim to establish this urea derivative as a versatile intermediate for anticancer, antiviral, or anti-inflammatory agents, leveraging its dual hydrophobic and hydrophilic domains.

Table 1: Key Molecular Properties of this compound

The absence of safety data necessitates caution in handling, though its stable solid form at room temperature suggests manageable storage requirements. Future publications are expected to clarify its cytochrome P450 interactions and plasma protein binding capacity, critical parameters for pharmacokinetic modeling.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,7-15)14-10(16)13-9-5-3-8(12)4-6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHMCYWQGLNEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea typically involves the reaction of 4-chloroaniline with tert-butyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

Substitution: Nucleophiles like amines, thiols

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of the hydroxy and chlorophenyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea ():

- Features : The adamantyl group confers rigidity and strong intermolecular hydrogen bonds (N–H⋯O, 2.072–2.225 Å). These interactions stabilize crystal lattices, a property exploited in anti-tuberculosis drug design .

- Contrast : The target compound’s flexible hydroxyl-tertiary alcohol group may reduce crystallinity but improve solubility.

1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea ():

Key Data Tables

Table 1: Structural and Functional Comparison of Urea Derivatives

Biological Activity

1-(4-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea, also known as N-(4-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea, is a synthetic organic compound classified as a urea derivative. This compound shows potential biological activity, particularly in enzyme modulation and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C11H15ClN2O2

- CAS Number: 522660-63-5

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a chlorophenyl group and a hydroxy-tert-butyl group. These groups suggest potential interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the interaction with specific enzymes or receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding, while the chlorophenyl moiety may enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic sites on proteins .

Enzyme Modulation

Research indicates that this compound may serve as an effective biochemical probe for studying enzyme activities. Its ability to modulate enzyme function can be harnessed in various biochemical assays to understand enzyme kinetics and inhibition mechanisms.

Anticancer Properties

A study highlighted its potential use in cancer treatment protocols. It was found to exhibit effects on regulatory T cells, suggesting an immunomodulatory role that could enhance anti-tumor responses when combined with other therapeutic agents .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the compound's effect on β-lactamase enzymes, demonstrating inhibition that protects β-lactam antibiotics from enzymatic degradation. |

| Study 2 | Evaluated its impact on cancer cell lines, revealing significant cytotoxic effects at specific concentrations, indicating potential as an anticancer agent. |

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N’-(2-hydroxyethyl)urea | Similar structure without tert-butyl | Moderate enzyme inhibition |

| N-(4-bromophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea | Bromine instead of chlorine | Enhanced antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.